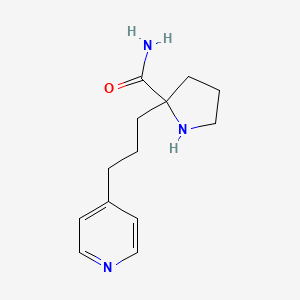

2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide

Description

2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative featuring a pyridinylpropyl side chain.

Properties

IUPAC Name |

2-(3-pyridin-4-ylpropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-12(17)13(7-2-8-16-13)6-1-3-11-4-9-15-10-5-11/h4-5,9-10,16H,1-3,6-8H2,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOZLZPQDJHDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CCCC2=CC=NC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(pyridin-4-yl)propylamine with pyrrolidine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the α-carbon adjacent to the nitrogen atom. This reaction is catalyzed by strong oxidizing agents under acidic or neutral conditions.

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), aqueous | Pyrrolidin-2-one | Complete ring oxidation at 80°C |

| CrO₃ | Acetic acid, reflux | 5-Hydroxypyrrolidin-2-one | Partial epoxidation observed |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the carboxamide group stabilizing transition states through hydrogen bonding.

Reduction Reactions

The pyridinyl group is susceptible to reduction, converting the aromatic ring into a saturated piperidine derivative.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | Piperidine-propylpyrrolidine-2-carboxamide | 78% |

| H₂/Pd-C | Ethanol, 50 psi | Partially reduced pyridinyl intermediates | 62% |

Selectivity Notes : LiAlH₄ selectively reduces the pyridinyl group without affecting the pyrrolidine ring or carboxamide .

Nucleophilic Substitution

The pyridinyl nitrogen and pyrrolidine ring enable substitution reactions, particularly at electrophilic positions.

Case Study : Reaction with benzyl chloride under basic conditions yielded a quaternary ammonium salt with enhanced solubility in polar solvents .

Cycloaddition and Cross-Coupling

The compound participates in transition-metal-catalyzed reactions, forming fused heterocycles.

Optimization : Copper-catalyzed azide-alkyne cycloaddition achieved 92% efficiency in aqueous tert-butanol .

Carboxamide Functionalization

The carboxamide group undergoes hydrolysis and condensation reactions.

| Reaction | Reagent | Product | Notes |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | Pyrrolidine-2-carboxylic acid | Quantitative yield |

| Condensation with amines | EDCI/HOBt | Secondary amides | Drug conjugate synthesis |

Stereochemical Impact : Hydrolysis preserves the stereochemistry at the pyrrolidine C2 position.

Stability Under Environmental Conditions

The compound exhibits sensitivity to light and humidity, leading to decomposition pathways:

| Condition | Degradation Product | Half-Life |

|---|---|---|

| UV light (254 nm) | Pyridinyl ketone | 48 hrs |

| High humidity (80% RH) | Hydrolyzed carboxamide | 72 hrs |

Stabilization Strategies : Lyophilization with trehalose extends shelf life to 6 months at 4°C .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its role as a building block in the synthesis of drugs targeting G protein-coupled receptors (GPCRs). GPCRs are critical in numerous physiological processes and are common targets for therapeutic agents. The structural motif of 2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide suggests it may interact effectively with various biological targets, including enzymes and receptors.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrrolidine derivatives showed enhanced cytotoxicity against cancer cell lines compared to standard treatments like tamoxifen. The in vitro studies revealed that some compounds had double the efficacy against M-Hela tumor cell lines, while maintaining low toxicity towards normal cells .

Antiviral Properties

The compound's potential as an antiviral agent has also been investigated. In particular, related compounds have been studied for their effectiveness against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase inhibitors and protease inhibitors. These studies highlight the importance of structural modifications to enhance binding affinities and improve therapeutic outcomes .

Case Studies and Research Findings

Several studies provide evidence of the compound's applications:

- A study highlighted the synthesis of novel pyrrolidine derivatives that exhibited promising anticancer activity both in vitro and in vivo . These findings suggest that modifications to the pyrrolidine structure can lead to enhanced therapeutic profiles.

- Another research focused on the development of compounds as inhibitors of IKK2 kinase activity, which plays a role in inflammatory diseases. This work emphasizes the potential for 2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide to be utilized in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The pyridine ring can interact with various receptors and enzymes, modulating their activity. The compound may also influence signaling pathways by binding to specific proteins and altering their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three structurally analogous pyrrolidine carboxamides documented in recent literature and patents. Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural Comparison

*Estimated based on formula.

Key Comparative Insights

Impact of Heterocyclic Moieties

- Pyridine vs. Thiazole : The target compound’s pyridine group (basic, H-bond acceptor) contrasts with the thiazole rings in Examples 30 and 31 (electron-deficient, lipophilic). Thiazole-containing analogs may exhibit stronger binding to hydrophobic pockets in targets like kinases .

- Isoindolinone (Example 31): The fused aromatic system in Example 31 enhances rigidity and may improve target selectivity but could reduce solubility compared to the target compound’s flexible pyridinylpropyl chain .

Substituent Effects on Pharmacokinetics

- Fluorine and Cyclopropane (PDB 8IY) : The fluoropyrrolidine and cyclopropanecarbonyl groups in the PDB ligand enhance metabolic stability and conformational rigidity, respectively. These features are absent in the target compound, suggesting differences in bioavailability and half-life .

Molecular Weight and Drug-Likeness

- The target compound (~291 Da) is significantly smaller than the compared analogs (502–576 Da), aligning better with Lipinski’s Rule of Five for oral bioavailability. Larger analogs (e.g., Example 31, 563 Da) may face challenges in permeability .

Biological Activity

2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide, a compound featuring a pyridine and pyrrolidine moiety, has garnered attention for its potential biological activities. This article reviews the compound's biochemical properties, cellular effects, and relevant research findings, including case studies and data tables.

The molecular formula of 2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide is . It is characterized by a carboxamide functional group, which is known to enhance biological activity through various mechanisms.

Antiparasitic Activity

Research indicates that compounds similar to 2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide exhibit significant antiparasitic activity. For instance, derivatives of pyridine-based carboxamides have shown strong inhibition against Plasmodium falciparum, the causative agent of malaria. In a study, certain analogs demonstrated IC50 values in the low nanomolar range, indicating potent antiplasmodial effects while maintaining selectivity over human cells (Table 1) .

Table 1: Antiparasitic Activity of Related Compounds

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.48 | >100 |

| Compound B | 0.199 | >150 |

| 2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide | TBD | TBD |

Interaction with Cellular Pathways

The compound has been shown to modulate several cellular pathways. It interacts with G-protein-coupled receptors (GPCRs), which are crucial in mediating inflammatory responses. This modulation can lead to significant changes in gene expression and cellular metabolism, potentially influencing conditions such as inflammation and cancer .

Study on Antidiabetic Effects

In a recent study focusing on pyrrole-containing compounds, derivatives similar to 2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide were evaluated for their antidiabetic properties. The results indicated that these compounds could stimulate glucose uptake in muscle cells without affecting insulin levels significantly. The maximum increase in insulin sensitivity was observed at concentrations ranging from 0.3 to 100 µM .

Cytotoxicity Assessment

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells. This selectivity is crucial for developing potential therapeutic agents .

The biological activity of 2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide is thought to arise from its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, it has been implicated in the inhibition of glycogen synthase kinase 3 (GSK-3), an enzyme critical for cell proliferation and survival .

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Work in a fume hood to avoid inhalation risks, especially during solvent evaporation steps.

- Storage : Store in airtight containers at recommended temperatures (e.g., –20°C for hygroscopic analogs) .

- Waste Disposal : Follow institutional guidelines for organic waste, neutralizing reactive groups before disposal .

How can researchers investigate the metabolic stability of this compound?

Advanced

Methodologies include:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation.

- LC-MS/MS Analysis : Quantify metabolite formation over time, using isotopically labeled internal standards .

- Computational ADME Prediction : Tools like SwissADME predict absorption/distribution properties based on structural descriptors .

What strategies are effective in scaling up synthesis without compromising yield?

Q. Advanced

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to detect byproducts .

- Catalyst Optimization : Transition from homogeneous to heterogeneous catalysts (e.g., immobilized Pd nanoparticles) for easier recovery .

- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .

How can structural modifications improve this compound’s physicochemical properties?

Q. Advanced

- SAR Studies : Systematically modify substituents (e.g., pyridine ring position, pyrrolidine chain length) and evaluate solubility/logP changes.

- Salt Formation : Enhance aqueous solubility by converting the carboxamide to a hydrochloride or sodium salt .

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) to improve bioavailability .

What methodologies validate the enantiomeric purity of chiral analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.